2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile
Overview
Description
2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile is a heterocyclic compound with the molecular formula C10H12N2 and a molecular weight of 160.22 g/mol . This compound is characterized by a pyridine ring substituted with a methyl group at the 4-position and a nitrile group at the 2-position of the propanenitrile moiety . It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile can be synthesized through various methods. One common method involves the reaction of 2-fluoro-4-methylpyridine with 2-methylpropanenitrile in the presence of potassium hexamethyldisilazide (KH(Si(CH3)3)2) in toluene. The reaction mixture is refluxed for one hour, followed by quenching with saturated ammonium chloride (NH4Cl) and extraction with ethyl acetate (EtOAc). The organic phase is then dried with magnesium sulfate (MgSO4) and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous medium at elevated temperatures.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Various electrophiles in the presence of catalysts or under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-2-(4-methylpyridin-2-yl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
2-Methylpropanenitrile: A simpler nitrile compound with similar structural features but lacking the pyridine ring.
4-Methylpyridine: Contains the pyridine ring with a methyl group but lacks the nitrile functionality.
2-Cyanopyridine: Similar pyridine-based nitrile compound but with different substitution patterns.
Uniqueness
2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile is unique due to its combination of a pyridine ring and a nitrile group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-2-(4-methylpyridin-2-yl)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-8-4-5-12-9(6-8)10(2,3)7-11/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUDJVQMGJPEAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(C)(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435949 | |
Record name | 2-methyl-2-(4-methylpyridin-2-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260981-46-2 | |
Record name | 2-methyl-2-(4-methylpyridin-2-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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